Vanadium(IV)-oxyacetylacetonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

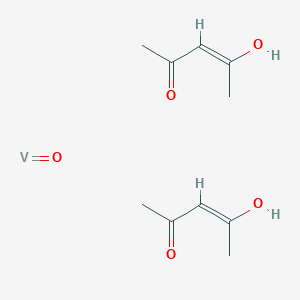

Vanadium(IV)-oxyacetylacetonate, also known as this compound, is a useful research compound. Its molecular formula is C10H16O5V and its molecular weight is 267.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Vanadium(IV)-Oxyacetylacetonate

The synthesis of this compound typically involves the reaction of vanadyl sulfate with acetylacetone. The general reaction can be represented as follows:VOSO4+2Hacac→VO(acac)2+H2SO4This method yields a blue-green solid that is soluble in polar organic solvents but insoluble in water .

Properties

This compound exhibits a square pyramidal geometry with a short V=O bond. It is paramagnetic and acts as a weak Lewis acid, forming adducts with various organic molecules . Its optical spectrum reveals two distinct transitions, indicating its unique electronic structure.

Catalysis in Organic Chemistry

This compound serves as an effective catalyst for various organic reactions. Notably, it catalyzes the epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP). This reaction selectively epoxidizes geraniol at the allylic alcohol position while leaving other alkenes untouched. This selectivity contrasts with other epoxidizing agents like meta-chloroperbenzoic acid (m-CPBA), which reacts with both alkenes present .

Case Study: Epoxidation of Geraniol

- Catalyst : this compound

- Reagent : Tert-butyl hydroperoxide

- Outcome : Selective epoxidation at the allylic position with minimal by-products.

Biomedical Applications

This compound has shown promising insulin-mimetic properties. It stimulates the phosphorylation of key proteins involved in glucose metabolism, such as protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3). This mechanism suggests potential therapeutic applications in diabetes management by enhancing insulin signaling pathways .

Case Study: Insulin Mimetic Activity

- Mechanism : Inhibition of protein tyrosine phosphatases (PTPases)

- Effect : Prolonged activation of insulin receptor pathways leading to improved glucose uptake.

Catalytic Oxidative Desulfurization

Recent studies have utilized this compound in catalytic oxidative desulfurization processes. When combined with niobium oxides, this catalyst exhibits high activity for the removal of dibenzothiophene from fuels, achieving up to 90% removal efficiency under optimized conditions .

Data Table: Catalytic Performance

| Catalyst | Reaction Type | DBT Removal (%) | Conditions |

|---|---|---|---|

| NbVOx-CA12 | Extractive Catalytic Oxidative Desulfurization | 90 | 0.125 wt.% catalyst, 90 min |

| VO(acac)₂ + Nb | Dehydration of 2-Propanol | High Activity | Varying Nb:V ratios |

Material Science

This compound has been employed in the synthesis of vanadium oxide thin films and fibers via sol-gel methods. These materials exhibit unique electrical properties and are being explored for applications in sensors and energy storage devices .

Case Study: Thin Film Fabrication

- Method : Sol-gel technique followed by annealing

- Outcome : Formation of vanadium oxide films with tunable electrical characteristics.

Propiedades

Fórmula molecular |

C10H16O5V |

|---|---|

Peso molecular |

267.17 g/mol |

Nombre IUPAC |

(E)-4-hydroxypent-3-en-2-one;oxovanadium |

InChI |

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3+;; |

Clave InChI |

FSJSYDFBTIVUFD-XHTSQIMGSA-N |

SMILES isomérico |

C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.O=[V] |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |

Sinónimos |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.